molecular formula C9H10O5 B12507246 1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one

Cat. No.: B12507246
M. Wt: 198.17 g/mol
InChI Key: MELNSSDJRUAVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O5. It is known for its unique structure, which includes three hydroxyl groups and one methoxy group attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction between phloroglucinol and acetic anhydride in the presence of a catalyst such as CuSO4.5H2O. This reaction is typically carried out in ethyl acetate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl ethanones depending on the reagents used.

Scientific Research Applications

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of NADPH oxidase, reducing free radical generation and protecting cells from oxidative stress . This compound may also interact with other molecular pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-4(10)7-5(11)3-6(12)9(14-2)8(7)13/h3,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELNSSDJRUAVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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